Sinbaglustat

Description

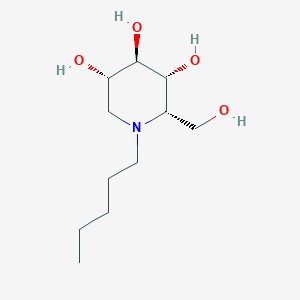

Structure

3D Structure

Properties

CAS No. |

441061-33-2 |

|---|---|

Molecular Formula |

C11H23NO4 |

Molecular Weight |

233.30 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1 |

InChI Key |

HCZQIIVHWYFIPW-UKKRHICBSA-N |

Isomeric SMILES |

CCCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O |

Canonical SMILES |

CCCCCN1CC(C(C(C1CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OGT-2378 ; OGT2378; OGT 2378; sinbaglustat. |

Origin of Product |

United States |

Foundational & Exploratory

Sinbaglustat: A Dual-Action Inhibitor for Substrate Reduction Therapy in Lysosomal Storage Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sinbaglustat (ACT-519276; OGT2378) is an orally available, brain-penetrant iminosugar currently under investigation for the treatment of lysosomal storage disorders (LSDs), particularly those with neurological involvement.[1][2] Its novel mechanism of action lies in the dual inhibition of two key enzymes in the glycosphingolipid (GSL) metabolic pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1][3] This dual activity allows for a dose-dependent modulation of glucosylceramide (GlcCer), the precursor to a multitude of complex GSLs that accumulate in various LSDs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Lysosomal Storage Disorders and Substrate Reduction Therapy

Lysosomal storage disorders are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1] This accumulation is typically due to a deficiency in a specific lysosomal enzyme. The progressive buildup of these substrates leads to cellular dysfunction and a wide range of clinical manifestations, often with significant neurological impairment.

Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of the accumulating substrate to a level that the residual lysosomal enzyme activity can manage. By balancing the rate of synthesis with the rate of degradation, SRT can prevent or reduce the pathological accumulation of substrates, thereby ameliorating the disease phenotype.

This compound: Mechanism of Action

This compound's primary mechanism of action is as a substrate reduction therapy agent that targets the GSL pathway. It achieves this through the inhibition of two key enzymes:

-

Glucosylceramide Synthase (GCS): This enzyme, located in the Golgi apparatus, catalyzes the first committed step in the synthesis of most GSLs, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound directly reduces the production of GlcCer, thereby limiting the synthesis of downstream complex GSLs such as lactosylceramide, globotriaosylceramide (Gb3), and gangliosides, which are the primary storage materials in several LSDs, including Gaucher disease, Fabry disease, and GM2 gangliosidosis.

-

Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound is a potent inhibitor of GBA2. The inhibition of GBA2 at lower doses of this compound is more pronounced than its effect on GCS, leading to a potential increase in GlcCer levels. However, at higher therapeutic doses, the inhibition of GCS is expected to be the dominant effect, leading to an overall reduction in GlcCer and downstream GSLs.

This dual, dose-dependent mechanism allows for a nuanced modulation of the GSL pathway.

Signaling Pathway of Glycosphingolipid Metabolism and this compound's Targets

Caption: Glycosphingolipid synthesis pathway and the inhibitory targets of this compound.

Quantitative Data

Preclinical Data

While specific IC50 values for this compound's inhibition of GCS and GBA2 have not been publicly disclosed in the reviewed literature, it is stated that this compound is 50-fold more potent in inhibiting GBA2 than GCS. In a preclinical study using MEB4 melanoma cells, treatment with 20 µM of this compound resulted in a significant reduction in the synthesis of key GSLs.

| Parameter | Value | Cell Line | Reference |

| Glucosylceramide Synthesis Reduction | 93% | MEB4 melanoma cells | |

| Ganglioside Synthesis Reduction | >95% | MEB4 melanoma cells |

Clinical Data

A first-in-human, randomized, double-blind, placebo-controlled study was conducted with this compound in healthy volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

Pharmacokinetic Parameters:

| Parameter | Value | Study Phase | Notes | Reference |

| Absorption | Rapidly absorbed | SAD and MAD | - | |

| Plasma Concentration Decrease | Biphasic | SAD and MAD | - | |

| Terminal Half-life (t½) | ~12 hours | SAD (at 1,000 mg and 2,000 mg doses) | Reliably assessed only at higher doses. | |

| Steady State | Reached by Day 2 | MAD | No accumulation observed. |

Pharmacodynamic Effects:

In the MAD study, daily administration of this compound for 7 days resulted in a dose-dependent decrease in plasma concentrations of several GSLs.

| Glycosphingolipid | Effect | Study Phase | Reference |

| Glucosylceramide (GlcCer) | Dose-dependent decrease | MAD | |

| Lactosylceramide | Dose-dependent decrease | MAD | |

| Globotriaosylceramide (Gb3) | Dose-dependent decrease | MAD |

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay

A common method to determine GCS activity involves the use of a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, as a substrate. The assay can be performed using cell lysates or purified enzyme preparations.

Protocol Outline:

-

Enzyme Source: Prepare cell lysates or purified GCS.

-

Substrate Preparation: Prepare a solution of NBD-C6-ceramide.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction: Incubate the enzyme source with the inhibitor for a defined period. Add the NBD-C6-ceramide substrate and UDP-glucose to initiate the reaction.

-

Lipid Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).

-

Analysis: Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of fluorescent product to determine the enzyme activity and the inhibitory effect of this compound.

Non-lysosomal Glucosylceramidase (GBA2) Activity Assay

GBA2 activity can be measured using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc). To differentiate GBA2 activity from the lysosomal GBA1, the assay is typically performed in the absence of detergents and at a pH optimal for GBA2 (around pH 6).

Protocol Outline:

-

Enzyme Source: Prepare cell or tissue homogenates.

-

Substrate Preparation: Prepare a solution of 4-MU-β-Glc.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction: Incubate the enzyme source with the inhibitor. Add the 4-MU-β-Glc substrate.

-

Fluorescence Measurement: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer) and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer. The fluorescence intensity is proportional to the enzyme activity.

Quantification of Plasma Glycosphingolipids

The analysis of GSLs from plasma samples in a clinical setting typically involves lipid extraction followed by quantification using mass spectrometry (MS) or HPLC.

Protocol Outline:

-

Sample Collection: Collect plasma samples from study participants.

-

Lipid Extraction: Extract total lipids from plasma using a solvent mixture (e.g., chloroform/methanol).

-

Purification: Purify the GSL fraction from the total lipid extract using solid-phase extraction (SPE).

-

Analysis:

-

HPLC with UV or Fluorescence Detection: Derivatize the GSLs to enable detection and quantify them using HPLC.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the different GSL species using liquid chromatography and detect and quantify them based on their mass-to-charge ratio using a mass spectrometer. This method provides high specificity and sensitivity.

-

-

Data Analysis: Quantify the levels of GlcCer, lactosylceramide, Gb3, and other relevant GSLs by comparing the signals to those of known standards.

Mandatory Visualizations

First-in-Human Clinical Trial Workflow

Caption: Workflow of the first-in-human clinical trial of this compound.

Conclusion

This compound represents a promising therapeutic candidate for a range of lysosomal storage disorders. Its dual inhibitory mechanism targeting both the synthesis and non-lysosomal catabolism of glucosylceramide provides a novel approach to substrate reduction therapy. Preclinical and early clinical data have demonstrated its potential to effectively reduce the levels of pathogenic glycosphingolipids. Further clinical development will be crucial to establish its efficacy and safety profile in patient populations. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working on this compound and other substrate reduction therapies for lysosomal storage disorders.

References

- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound by Idorsia Pharmaceutical for Tay-Sachs Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 3. medchemexpress.com [medchemexpress.com]

Foundational Research Studies of Sinbaglustat (OGT2378): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant N-alkyl iminosugar being developed for the treatment of lysosomal storage disorders (LSDs), particularly those with neurological involvement such as GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[1] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental findings.

Mechanism of Action: Dual Inhibition of GCS and GBA2

This compound is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[2][3][4] GCS is responsible for the first committed step in the synthesis of most GSLs, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). GBA2, on the other hand, is involved in the catabolism of GlcCer outside of the lysosome.

This compound exhibits a differential inhibitory potency, being approximately 50-fold more potent in inhibiting GBA2 than GCS.[2] This dual-action mechanism is significant. At lower doses, the more potent inhibition of GBA2 is expected to prevail, potentially leading to an increase in GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a substrate reduction effect by decreasing the overall synthesis of GlcCer and downstream GSLs.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the glycosphingolipid metabolic pathway.

Preclinical Research

In Vitro Studies in Melanoma Cells

In a foundational study, the effect of this compound was evaluated in MEB4 melanoma cells. This research demonstrated the potent inhibitory effect of this compound on GSL synthesis.

Experimental Protocol: MEB4 melanoma cells were cultured for four days with 20 µM of this compound. The synthesis of glucosylceramide and gangliosides was assessed by metabolic radiolabeling.

Quantitative Data:

| Parameter | Concentration | % Inhibition |

| Glucosylceramide Synthesis | 20 µM | 93% |

| Ganglioside Synthesis | 20 µM | >95% |

These results indicate a significant reduction in the production of key glycosphingolipids in the presence of this compound.

In Vivo Studies in a Murine Model of GM1 Gangliosidosis

A preclinical study assessed the efficacy of this compound in a transgenic mouse model of GM1 gangliosidosis, which lacks a functional β-galactosidase enzyme (Glb1-/-).

Experimental Protocol: Starting at 4 weeks of age, Glb1-/- mice were treated with either a nominal dose of 10 or 300 mg/kg/day of this compound or remained untreated. Wild-type mice served as controls. The animals' clinical and neurological signs, and motor function were assessed until 17–18 weeks (4 months) and 30 weeks (7 months) of age.

Key Findings:

-

Both low and high doses of this compound delayed the onset of motor impairment and the progression of clinical disease in the GM1 gangliosidosis mouse model, with the higher dose showing greater efficacy.

-

Histological analysis revealed that both treatment groups exhibited reduced neuronal vacuolation.

-

The higher dose of this compound was also associated with a decrease in axonal damage and astrogliosis.

-

At the biomarker level, both doses led to an increase in the GBA2 substrate, glucosylceramide (GluCer), in the brain. However, only the high dose resulted in a reduction of GluCer and other GSLs in the periphery, indicating an additional inhibitory effect on GCS.

Clinical Research: First-in-Human Studies

A first-in-human, single-center, randomized, double-blind, placebo-controlled study (NCT03372629) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

Experimental Protocols

Study Design:

-

SAD: Healthy male subjects received single oral doses of this compound ranging from 10 mg to 2,000 mg or a placebo.

-

MAD: Healthy male and female subjects received oral doses of this compound from 30 mg to 1,000 mg twice daily (b.i.d.) for 7 days, or a placebo.

Inclusion/Exclusion Criteria:

-

Inclusion: Healthy male (SAD and MAD) and female (MAD) subjects aged 18 to 55 years with a body mass index (BMI) between 18 and 30 kg/m ².

-

Exclusion: Smokers, history of drug or alcohol abuse, allergies to drug formulation components, and use of any medication (except contraceptives).

Pharmacokinetic and Pharmacodynamic Assessments:

-

Serial blood and urine samples were collected to determine this compound concentrations using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Plasma concentrations of GlcCer, lactosylceramide (LacCer), and globotriaosylceramide (Gb3) were measured to assess the pharmacodynamic effects.

-

Standard safety and tolerability assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Data

This compound was rapidly absorbed with a time to maximum concentration (Tmax) between 0.9 and 2.0 hours. Plasma concentrations then decreased in a biphasic manner. In the MAD study, steady-state conditions were achieved by day 2 with no accumulation.

Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of this compound Following Single-Dose Administration in Healthy Male Subjects

| Parameter | 10 mg | 30 mg | 100 mg | 300 mg (fasted) | 1,000 mg | 2,000 mg |

| Cmax (ng/mL) | 99.8 (65.2, 152.7) | 311.4 (222.1, 436.5) | 918.4 (724.8, 1,163.6) | 2,819 | 8,128 | 15,600 |

| AUC0–t (ng·h/mL) | 485.4 (381.1, 618.3) | 1,732 (1,400, 2,143) | 5,558 (4,869, 6,343) | 18,340 | 66,330 | 129,000 |

| tmax (h) * | 1.0 (0.5-2.0) | 1.0 (1.0-2.0) | 1.0 (1.0-2.0) | 1.5 (1.0-2.0) | 1.5 (1.0-2.0) | 2.0 (1.5-2.0) |

| t1/2 (h) | NC | NC | NC | NC | 12.1 | 11.6 |

*Median (range); NC = Not calculated due to insufficient data in the terminal phase.

Pharmacodynamic Data

A dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3 was observed during the 7-day repeated dosing in the MAD study, reflecting the inhibition of GCS.

Table 2: Maximum Percentage Decrease from Baseline in Plasma Glycosphingolipids on Day 7 of the MAD Study

| Dose (b.i.d.) | GlcCer | LacCer | Gb3 |

| 30 mg | No significant decrease | ~20% | ~25% |

| 100 mg | ~20% | ~35% | ~40% |

| 300 mg | ~40% | ~50% | ~55% |

| 1,000 mg | ~40% | ~50% | ~55% |

Interestingly, after treatment cessation, GlcCer levels in the lowest dose groups increased above baseline, which is likely attributable to the more potent inhibition of GBA2 compared to GCS at these lower concentrations.

Safety and Tolerability

This compound was generally well-tolerated in both the SAD and MAD studies up to the highest doses tested. No serious adverse events were reported. The most frequently reported adverse event was headache, with no clear dose relationship. At the highest dose in the MAD study (1,000 mg b.i.d.), three of the four female subjects experienced a similar pattern of general symptoms.

Experimental Workflows

The following diagrams illustrate the workflows for the preclinical in vitro study and the clinical trial.

Conclusion

The foundational research on this compound (OGT2378) has established its novel dual mechanism of action, targeting both the synthesis and extralysosomal catabolism of glucosylceramide. Preclinical studies have demonstrated its potential to modulate glycosphingolipid levels and show therapeutic-like effects in a relevant disease model. The first-in-human clinical trial provided crucial data on its pharmacokinetic and pharmacodynamic profiles in healthy volunteers, demonstrating target engagement and a generally favorable safety and tolerability profile. These foundational studies provide a strong rationale for the continued clinical development of this compound as a promising oral therapy for lysosomal storage disorders with neurological manifestations.

References

- 1. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Pharmacodynamics of Sinbaglustat on Glycosphingolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinbaglustat is an orally available, brain-penetrant iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2). This dual mechanism of action positions this compound as a potential therapeutic agent for lysosomal storage disorders, particularly those with neurological manifestations. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects on glycosphingolipid (GSL) metabolism. We present quantitative data from clinical trials, detailed experimental methodologies for the quantification of key GSLs, and a visualization of the relevant biochemical pathways.

Introduction

Glycosphingolipids (GSLs) are a class of lipids that play crucial roles in various cellular processes, including cell signaling, recognition, and membrane stability. The synthesis of GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide, a reaction catalyzed by glucosylceramide synthase (GCS).[1] Subsequent additions of monosaccharides lead to the formation of more complex GSLs, such as lactosylceramide (LacCer) and globotriaosylceramide (Gb3).[1] Dysregulation of GSL metabolism, often due to genetic defects in lysosomal enzymes responsible for their degradation, leads to the accumulation of these lipids and results in a group of debilitating conditions known as lysosomal storage disorders.[1]

This compound (also known as ACT-519276 and OGT2378) is a novel therapeutic agent that modulates GSL metabolism through the dual inhibition of GCS and the non-lysosomal glucosylceramidase (GBA2).[2] GCS is the rate-limiting enzyme in the synthesis of most GSLs, while GBA2 is involved in the catabolism of GlcCer outside of the lysosome.[2] By inhibiting both enzymes, this compound aims to reduce the production of GSLs and thereby alleviate the pathological accumulation of these lipids in affected tissues.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of glucosylceramide synthase (GCS). This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of glucosylceramide-based GSLs. By blocking this step, this compound effectively reduces the cellular pool of GlcCer and, consequently, the synthesis of downstream GSLs, including LacCer and Gb3.

In addition to GCS inhibition, this compound also inhibits the non-lysosomal glucosylceramidase (GBA2). This enzyme hydrolyzes GlcCer to glucose and ceramide in the cytosol. The dual inhibition of both synthesis (GCS) and extralysosomal degradation (GBA2) of GlcCer is a unique feature of this compound.

Pharmacodynamic Effects on Plasma Glycosphingolipids

The pharmacodynamic effects of this compound on plasma GSLs have been evaluated in a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose (SAD and MAD) study in healthy volunteers (NCT03372629). In the MAD study, subjects received twice-daily oral doses of this compound for seven days.

Quantitative Analysis of Plasma GSLs

Treatment with this compound resulted in a dose-dependent decrease in the plasma concentrations of GlcCer, LacCer, and Gb3. The following table summarizes the mean percentage change from baseline in plasma GSL levels on Day 7 of treatment in the MAD study.

| Dose Group (twice daily) | Mean Change from Baseline in GlcCer (%) | Mean Change from Baseline in LacCer (%) | Mean Change from Baseline in Gb3 (%) |

| 30 mg | No significant change | ~ -15% | ~ -20% |

| 100 mg | ~ -20% | ~ -30% | ~ -35% |

| 300 mg | ~ -40% | ~ -50% | ~ -50% |

| 1000 mg | ~ -40% | ~ -50% | ~ -50% |

Data are approximate values derived from published graphical representations and are intended for illustrative purposes.

Experimental Protocols

The quantification of GlcCer, LacCer, and Gb3 in human plasma is a critical component of assessing the pharmacodynamic effects of this compound. While the specific proprietary assays used in the clinical trial are not publicly detailed, the following represents a standard and robust methodology for the analysis of these GSLs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Glycosphingolipid Extraction from Plasma

-

Sample Preparation : Thaw frozen human plasma samples on ice.

-

Protein Precipitation and Lipid Extraction : To 100 µL of plasma, add 500 µL of methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Drying : Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution : Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile and water, for LC-MS/MS analysis.

LC-MS/MS Quantification

-

Chromatographic Separation :

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used for the separation of GSLs.

-

Mobile Phase : A gradient elution using a binary solvent system, typically consisting of water with a small amount of formic acid and an organic solvent like acetonitrile or methanol with formic acid.

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode : Electrospray ionization (ESI) in the positive ion mode.

-

Detection Method : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Conclusion

This compound demonstrates a clear pharmacodynamic effect on the circulating levels of key glycosphingolipids. The dose-dependent reduction in plasma GlcCer, LacCer, and Gb3 provides evidence of target engagement of glucosylceramide synthase in a clinical setting. The dual inhibitory mechanism of this compound on both the synthesis and extralysosomal degradation of GlcCer presents a promising therapeutic strategy for the treatment of lysosomal storage disorders. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's pharmacodynamic profile and its potential clinical utility.

References

- 1. Assessment of Target Engagement in a First-in-Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Sinbaglustat's Effect on Glucosylceramide and Ganglioside Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinbaglustat (ACT-519276, OGT2378) is an orally available, brain-penetrant N-alkyl iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[1][2] By targeting these two key enzymes in the glycosphingolipid (GSL) metabolic pathway, this compound effectively reduces the production of glucosylceramide (GlcCer), the precursor for a vast array of complex GSLs, including gangliosides. This substrate reduction therapy approach holds significant promise for the treatment of lysosomal storage disorders (LSDs) characterized by the accumulation of GSLs.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on glucosylceramide and ganglioside synthesis, and detailed experimental protocols for assessing its activity.

Mechanism of Action

This compound exerts its effects by inhibiting two critical enzymes in the glycosphingolipid pathway:

-

Glucosylceramide Synthase (GCS): This enzyme, located in the Golgi apparatus, catalyzes the first committed step in the synthesis of most GSLs by transferring a glucose moiety from UDP-glucose to ceramide, forming glucosylceramide.[4] By inhibiting GCS, this compound directly reduces the production of the foundational building block for gangliosides and other complex GSLs.

-

Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound exhibits a higher potency for GBA2, being approximately 50-fold more potent in inhibiting GBA2 than GCS. The dual inhibition is dose-dependent. At lower doses, the more potent inhibition of GBA2 can lead to an increase in GlcCer levels. However, at higher therapeutic doses, the inhibition of GCS predominates, leading to a net decrease in GlcCer and its downstream products.

The overall effect of this compound at therapeutic doses is a significant reduction in the cellular pool of glucosylceramide, which in turn limits the synthesis of lactosylceramide, globotriaosylceramide, and the entire spectrum of gangliosides.

Quantitative Data on this compound's Effects

Clinical and preclinical studies have demonstrated this compound's potent ability to reduce glycosphingolipid levels.

First-in-Human Clinical Trial Data

A randomized, double-blind, placebo-controlled, multiple-ascending dose study in healthy subjects evaluated the effect of this compound administered twice daily for 7 days. The results showed a dose-dependent decrease in plasma levels of key glycosphingolipids.

| Dose Group | Maximum Mean Reduction in Glucosylceramide (GlcCer) | Maximum Mean Reduction in Lactosylceramide (LacCer) | Maximum Mean Reduction in Globotriaosylceramide (Gb3) |

| 30 mg b.i.d. | No significant decrease | Observed decrease | Observed decrease |

| 300 mg b.i.d. | Similar to 1,000 mg dose | Similar to 1,000 mg dose | Similar to 1,000 mg dose |

| 1,000 mg b.i.d. | ~72% | Significant decrease | Significant decrease |

Data extracted from the first-in-human trial of this compound.

In Vitro Data in MEB4 Melanoma Cells

A study utilizing the MEB4 melanoma cell line demonstrated the potent in vitro efficacy of this compound in inhibiting GSL synthesis.

| Compound | Concentration | Reduction in Glucosylceramide Synthesis | Reduction in Ganglioside Synthesis |

| This compound (OGT2378) | 20 µM | 93% | >95% |

Data from an in vitro study on MEB4 melanoma cells.

Signaling Pathways and Experimental Workflows

Ganglioside Biosynthesis Pathway and this compound's Points of Inhibition

The synthesis of gangliosides is a stepwise process initiated by the formation of glucosylceramide. This compound's primary mechanism is the inhibition of GCS, the enzyme catalyzing this initial step.

Experimental Workflow for Assessing this compound's Efficacy

A general workflow for evaluating the in vitro efficacy of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis of glycosphingolipid levels.

Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.

Quantification of Glucosylceramide, Lactosylceramide, and Globotriaosylceramide in Human Plasma by LC-MS/MS

This protocol is a representative method for the quantitative analysis of key glycosphingolipids in plasma samples.

1. Materials:

-

Human plasma samples

-

Internal Standards (IS): Labeled GlcCer, LacCer, and Gb3 (e.g., with ¹³C or deuterium)

-

Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Formic Acid (FA) - LC-MS grade

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard mix.

-

Add 400 µL of cold ACN to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 MeOH:Water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

-

Mobile Phase B: 90:10 ACN:IPA with 0.1% Formic Acid and 5 mM Ammonium Formate

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold at 100% B

-

10-10.1 min: Return to 30% B

-

10.1-12 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific transitions of each analyte and internal standard.

4. Data Analysis:

-

Quantify the peak areas of each analyte and its corresponding internal standard.

-

Generate a calibration curve using known concentrations of standards.

-

Calculate the concentration of each glycosphingolipid in the plasma samples.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This fluorometric assay measures the activity of GCS and its inhibition by this compound.

1. Materials:

-

Cell lysates or purified GCS enzyme

-

NBD-C6-Ceramide (fluorescent substrate)

-

UDP-glucose

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 7.4

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, UDP-glucose (final concentration 1 mM), and cell lysate (e.g., 50 µg protein).

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding NBD-C6-Ceramide (final concentration 10 µM).

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding 500 µL of stop solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under nitrogen.

-

Reconstitute the lipid extract in a small volume of chloroform:methanol (2:1).

-

Spot the extract onto a TLC plate.

-

Develop the TLC plate in the mobile phase.

-

Visualize the fluorescent spots (NBD-C6-Ceramide and NBD-C6-Glucosylceramide) under a UV lamp.

-

Scrape the spots and quantify the fluorescence using a fluorometer.

3. Data Analysis:

-

Calculate the amount of NBD-C6-Glucosylceramide formed in each reaction.

-

Determine the percent inhibition of GCS activity at each this compound concentration.

-

Calculate the IC₅₀ value for this compound.

In Vitro Non-lysosomal Glucosylceramidase (GBA2) Inhibition Assay

This assay measures the activity of GBA2 and its inhibition by this compound using a fluorogenic substrate.

1. Materials:

-

Cell lysates (from cells expressing GBA2)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) (fluorogenic substrate)

-

This compound

-

Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.8

-

Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

-

96-well black microplates

2. Assay Procedure:

-

In a 96-well plate, add cell lysate (e.g., 20 µg protein) to each well.

-

Add varying concentrations of this compound or vehicle (DMSO) and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4-MUG (final concentration 2 mM).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a microplate reader (Excitation: ~365 nm, Emission: ~445 nm).

3. Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition of GBA2 activity at each this compound concentration.

-

Determine the IC₅₀ value for this compound.

Conclusion

This compound is a potent dual inhibitor of GCS and GBA2 that effectively reduces the synthesis of glucosylceramide and downstream gangliosides. The quantitative data from both clinical and in vitro studies support its potential as a substrate reduction therapy for lysosomal storage disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological effects of this compound and similar GCS inhibitors. The continued study of this compound's impact on glycosphingolipid metabolism will be crucial in advancing its development as a therapeutic agent for a range of devastating genetic diseases.

References

- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Schematic representation of the major pathways of ganglioside biosynthesis [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of Sinbaglustat: A Dual GCS/GBA2 Inhibitor for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for Sinbaglustat (also known as ACT-519276 or OGT2378), a novel therapeutic candidate for neurodegenerative disorders associated with lysosomal dysfunction. This compound is an orally available, brain-penetrant iminosugar that functions as a dual inhibitor of glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[1][2]

Mechanism of Action

This compound modulates the metabolism of glycosphingolipids (GSLs), a class of lipids crucial for cell membrane structure and signaling. GSLs are synthesized in the Golgi apparatus and degraded in the lysosomes.[1] Dysregulation of GSL metabolism is a key pathological feature in several neurodegenerative diseases, including Parkinson's disease associated with GBA1 mutations (GBA-PD) and other synucleinopathies.[3][4]

This compound exerts its effect by inhibiting two key enzymes:

-

Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the synthesis of most GSLs, the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound reduces the production of GlcCer and downstream complex GSLs, a strategy known as substrate reduction therapy.

-

Non-lysosomal Glucosylceramidase (GBA2): This enzyme is involved in the catabolism of GlcCer outside of the lysosome. This compound is approximately 50-fold more potent in inhibiting GBA2 than GCS. The inhibition of GBA2 can lead to an increase in GlcCer levels at low doses, while at higher doses, the more dominant GCS inhibition leads to an overall decrease in GSLs.

The dual inhibition aims to restore lipid homeostasis, which is thought to alleviate cellular stress, reduce the accumulation of toxic protein aggregates like α-synuclein, and improve lysosomal function.

Preclinical Data Presentation

While specific quantitative data from neurodegenerative models for this compound are pending publication, the compound has been shown to increase the survival of animals in such models. The tables below summarize representative data from in vitro studies of this compound and in vivo studies of Venglustat, a structurally related and well-characterized brain-penetrant GCS inhibitor, to illustrate the expected pharmacological profile.

Table 1: Representative In Vitro Activity

| Parameter | Cell Line | Value | Description | Reference |

|---|---|---|---|---|

| GCS Inhibition | Mouse RAW cells | IC50: 15 µM | Inhibition of glucosylceramide synthase activity. | |

| GSL Synthesis Reduction | MEB4 melanoma cells | 93% (GlcCer) | Reduction in glucosylceramide synthesis at 20 µM. |

| Ganglioside Synthesis Reduction | MEB4 melanoma cells | >95% | Reduction in ganglioside synthesis at 20 µM. | |

Table 2: Representative In Vivo Efficacy in GBA-Related Synucleinopathy Mouse Models (Data from Venglustat)

| Model | Treatment | Duration | Key Findings | Reference |

|---|---|---|---|---|

| GbaD409V/WT | Venglustat in chow | 2 weeks | Plasma GlcCer: Significantly reduced. Brain GlcCer: Significantly reduced. CSF GlcCer: Significantly reduced. | |

| GbaD409V/D409V | Venglustat in chow (0.03% w/w) | 8 months | Brain/Plasma GlcCer & GlcSph: Significantly reduced. Hippocampal Aggregates (α-syn, ubiquitin, tau): Significantly reduced. Cognitive Deficits: Improved hippocampal-related memory. |

| Thy1-aSyn Transgenics | Venglustat in chow | N/A | Striatal α-synuclein: Reduced soluble and membrane-bound forms. Motor Function: Worsened performance on challenging beam and pole tests. | |

Note: Data for Venglustat is presented to exemplify the effects of brain-penetrant GCS inhibition in relevant preclinical models. While this compound shares a primary target (GCS), its dual action on GBA2 may lead to a distinct pharmacological profile.

Experimental Protocols

Detailed protocols for this compound are not yet publicly available. Below is a generalized, representative protocol for evaluating a GCS inhibitor in a mouse model of GBA-related synucleinopathy, based on published studies with Venglustat.

Objective: To assess the efficacy of a brain-penetrant GCS inhibitor in reducing glycosphingolipid accumulation, mitigating α-synuclein pathology, and improving cognitive function in a genetically modified mouse model of GBA-related synucleinopathy (e.g., GbaD409V/D409V).

Methodology:

-

Animal Model: GbaD409V/D409V mice, which harbor a mutation analogous to a human GBA mutation, leading to GCase deficiency, GSL accumulation, and age-dependent α-synuclein pathology and cognitive decline.

-

Drug Administration: The GCS inhibitor (e.g., Venglustat) is formulated into a pelleted rodent diet at a specified concentration (e.g., 0.03% w/w) for chronic oral administration. Control animals receive the same diet without the drug.

-

Treatment Paradigm: Treatment is initiated in young animals (e.g., 4 weeks old) and continues for an extended period (e.g., 8 months) to assess long-term, disease-modifying effects.

-

Behavioral Assessment: At the end of the treatment period, cognitive function is assessed using tests such as the Novel Object Recognition (NOR) task to evaluate hippocampal-dependent memory.

-

Biochemical Analysis:

-

Tissue Collection: Following behavioral testing, animals are euthanized, and tissues (brain, plasma, CSF) are collected.

-

Lipidomics: GSLs (GlcCer, GlcSph) are extracted from brain and plasma and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm target engagement.

-

Immunohistochemistry: Brain sections (e.g., hippocampus) are stained for pathological protein aggregates, including proteinase K-resistant α-synuclein, ubiquitin, and tau, to assess the impact on proteinopathy.

-

-

Statistical Analysis: Data from treated and control groups are compared using appropriate statistical tests (e.g., unpaired t-test) to determine significance.

Signaling Pathways and Therapeutic Rationale

The therapeutic strategy for this compound is based on the "GBA-synuclein bidirectional feedback loop" hypothesis. In this model, reduced activity of the lysosomal enzyme GCase (due to GBA1 mutations) leads to the accumulation of its substrates, GlcCer and glucosylsphingosine (GlcSph). This lipid accumulation impairs lysosomal function and promotes the misfolding and aggregation of α-synuclein. In turn, aggregated α-synuclein can further impair GCase trafficking and activity, creating a vicious cycle that drives neurodegeneration.

By inhibiting GCS, this compound reduces the influx of GlcCer into this pathological cycle. This is expected to lower the burden of lipid storage, restore lysosomal homeostasis, and consequently reduce the aggregation of α-synuclein and other proteins, thereby slowing disease progression.

References

- 1. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding Sinbaglustat's Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinbaglustat (also known as ACT-519276 and OGT2378) is an orally available, small molecule iminosugar being developed by Idorsia Pharmaceuticals for the treatment of lysosomal storage disorders, such as GM2 gangliosidosis (Tay-Sachs and Sandhoff disease).[1][2] A critical aspect of its therapeutic potential for neurological indications is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding this compound's BBB permeability, its mechanism of action within the central nervous system (CNS), and the experimental methodologies typically employed to assess brain penetration of such drug candidates.

While specific quantitative data on the blood-brain barrier permeability of this compound have not been made publicly available, preclinical studies have demonstrated that it is a brain-penetrating agent that exerts a pharmacodynamic effect in the CNS.[3] This guide will synthesize the existing clinical and preclinical findings and detail the standard experimental protocols used to characterize the BBB permeability of neurotherapeutics.

Mechanism of Action

This compound is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic pathway:

-

Glucosylceramide Synthase (GCS): This enzyme is responsible for the first committed step in the synthesis of most GSLs.

-

Non-lysosomal β-glucosidase 2 (GBA2): This enzyme is involved in the catabolism of glucosylceramide (GlcCer) outside of the lysosome.[2]

This compound is reported to be 50-fold more potent in inhibiting GBA2 than GCS.[2] In lysosomal storage disorders, the genetic deficiency of a specific lysosomal enzyme leads to the accumulation of GSLs. By inhibiting GCS, this compound reduces the production of these lipids, thereby alleviating the substrate burden on the deficient lysosomal enzyme. This approach is known as substrate reduction therapy (SRT).

The ability of this compound to inhibit GBA2 in the brain is a key aspect of its therapeutic rationale for neurological disorders. Preclinical studies in a mouse model of GM1 gangliosidosis have shown that this compound administration leads to an increase in the GBA2 substrate, glucosylceramide, in the brain. This finding provides direct evidence of target engagement within the CNS.

Pharmacokinetics of this compound (Human Plasma)

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).

Data Presentation: Plasma Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound in human plasma from the first-in-human trial.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Male Subjects

| Parameter | 10 mg | 30 mg | 100 mg | 300 mg (fasted) | 300 mg (fed) | 1,000 mg | 2,000 mg |

| Cmax (ng/mL) | 99.8 | 311 | 918 | 2,820 | 2,460 | 9,160 | 16,300 |

| Tmax (hr) | 1.0 | 1.0 | 1.0 | 1.0 | 1.5 | 2.0 | 1.5 |

| AUC0-t (ng·h/mL) | 487 | 1,510 | 4,610 | 13,800 | 14,200 | 51,300 | 98,700 |

| t½ (hr) | ND | ND | ND | ND | ND | 12.3 | 11.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Terminal half-life; ND: Not determined.

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Subjects (Day 7)

| Parameter | 30 mg b.i.d. | 100 mg b.i.d. | 300 mg b.i.d. | 1,000 mg b.i.d. |

| Cmax,ss (ng/mL) | 314 | 933 | 2,980 | 10,100 |

| Tmax,ss (hr) | 1.0 | 1.0 | 1.0 | 1.5 |

| AUCτ,ss (ng·h/mL) | 1,260 | 3,920 | 12,500 | 42,600 |

Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; b.i.d.: twice daily.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a drug's ability to cross the BBB is a critical step in the development of CNS-targeted therapies. A variety of in silico, in vitro, and in vivo methods are employed to predict and measure BBB permeability.

In Vitro Models

In vitro models are essential for early-stage screening of BBB permeability. These models aim to replicate the barrier properties of the brain endothelium.

-

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB):

-

Principle: This cell-free assay assesses the ability of a compound to diffuse from a donor compartment, through a filter coated with a lipid mixture mimicking the BBB, to an acceptor compartment.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

-

The test compound is added to the donor wells.

-

The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.

-

After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

-

The apparent permeability coefficient (Pe) is calculated.

-

-

-

Cell-Based Assays (e.g., MDCK-MDR1, Caco-2):

-

Principle: These assays utilize monolayers of cells that express key BBB transporter proteins, such as P-glycoprotein (P-gp), encoded by the MDR1 gene. They are used to determine both passive permeability and the extent of active efflux.

-

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or Caco-2 cells are seeded onto a microporous membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) compartment.

-

The cells are cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is typically assessed by measuring the transendothelial electrical resistance (TEER).

-

The test compound is added to either the apical or the basolateral compartment.

-

At various time points, samples are taken from the opposite compartment.

-

The concentration of the compound is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.

-

-

In Vivo Models

In vivo studies in animal models provide the most definitive assessment of BBB permeability under physiological conditions.

-

Brain-to-Plasma Concentration Ratio (Kp):

-

Principle: This method determines the extent of drug distribution into the brain at a specific time point or at steady-state.

-

Methodology:

-

The test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

-

At a predetermined time after dosing, a blood sample is collected, and the animal is euthanized.

-

The brain is harvested and homogenized.

-

The concentration of the compound in the plasma and brain homogenate is measured by LC-MS/MS.

-

The Kp value is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma is also determined, typically through equilibrium dialysis.

-

-

-

Cerebrospinal Fluid (CSF) Sampling:

-

Principle: Measuring the concentration of a drug in the CSF can provide an estimate of the unbound drug concentration in the brain.

-

Methodology:

-

The test compound is administered to animals.

-

At a specific time point, CSF is collected, typically from the cisterna magna.

-

A corresponding blood sample is also taken.

-

Drug concentrations in CSF and plasma are determined by LC-MS/MS.

-

The CSF-to-plasma ratio is calculated.

-

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a dual inhibitor of GCS and GBA2.

Experimental Workflow for In Vitro BBB Permeability Assay

Caption: Workflow for determining BBB permeability and efflux ratio using an in vitro cell-based assay.

Logical Relationship for In Vivo BBB Penetration Assessment

Caption: Logical flow for the in vivo assessment of this compound's blood-brain barrier penetration.

Conclusion

This compound is a promising, orally available, brain-penetrating dual inhibitor of GCS and GBA2 for the treatment of lysosomal storage disorders with neurological manifestations. While detailed quantitative data on its BBB permeability are not yet in the public domain, preclinical evidence confirms its ability to enter the CNS and engage its target, GBA2. The pharmacokinetic profile in humans supports a twice-daily dosing regimen. The established experimental methodologies described in this guide provide a framework for how the BBB permeability of this compound would be quantitatively characterized. As the clinical development of this compound for neurological indications progresses, further data on its CNS pharmacokinetics and distribution will be crucial for understanding its full therapeutic potential.

References

- 1. This compound by Idorsia Pharmaceutical for Tay-Sachs Disease: Likelihood of Approval [pharmaceutical-technology.com]

- 2. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Sinbaglustat in Murine Melanoma Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vivo application of Sinbaglustat (also known as OGT2378), a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), in murine models of melanoma. The provided methodologies are based on established preclinical studies demonstrating the efficacy of this compound in inhibiting melanoma tumor growth through the disruption of glycosphingolipid synthesis.

Introduction

Tumor ganglioside metabolism has been implicated in modulating tumor formation and progression.[1][2] this compound is an orally available N-alkyl iminosugar that acts as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[3][4] By inhibiting GCS, this compound effectively reduces the synthesis of glucosylceramide, a key precursor for most glycosphingolipids, including gangliosides.[1] This mechanism has been shown to impede melanoma tumor growth in vivo, suggesting that the inhibition of glycosphingolipid synthesis is a promising therapeutic strategy for melanoma.

Mechanism of Action

This compound's primary anti-melanoma activity stems from its inhibition of GCS, which catalyzes the formation of glucosylceramide from ceramide and glucose. This leads to a significant reduction in the cellular content of glucosylceramide and downstream gangliosides. In MEB4 melanoma cells, treatment with this compound has been shown to decrease glucosylceramide and ganglioside levels by 93% and over 95%, respectively, without causing cytotoxic or antiproliferative effects in vitro. This depletion of tumor gangliosides is hypothesized to interfere with tumor progression.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a syngeneic, orthotopic murine melanoma model using MEB4 cells.

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 | P-value vs. Control | Reference |

| Control | Standard Diet | 538 | - | |

| This compound (Prophylactic) | 2500 mg/kg/day in diet, starting 3 days pre-inoculation | 60 | < 0.0001 | |

| Control | Standard Diet | 620 | - | |

| This compound (Therapeutic) | 2500 mg/kg/day in diet, starting 7 days post-inoculation | 61 | < 0.0001 |

Experimental Protocols

Materials

-

Compound: this compound (OGT2378)

-

Cell Line: MEB4 murine melanoma cells

-

Animal Model: C57BL/6 mice

-

Vehicle: Powdered mouse chow

In Vivo Protocol: Syngeneic Orthotopic Murine Melanoma Model

This protocol details the procedure for evaluating the efficacy of orally administered this compound on the growth of established MEB4 melanoma tumors.

1. Animal Model and Husbandry:

-

Use female C57BL/6 mice, 6-8 weeks of age.

-

Acclimatize animals for at least one week before the start of the experiment.

-

House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Cell Preparation and Tumor Inoculation:

-

Culture MEB4 melanoma cells in appropriate media until they reach 70-80% confluency.

-

Harvest cells using standard trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 4 x 10^5 cells/mL.

-

Inject 100 µL of the cell suspension (containing 4 x 10^4 cells) intradermally into the flank of each mouse.

3. Drug Formulation and Administration:

-

Prepare the medicated chow by thoroughly mixing this compound into powdered mouse chow to achieve a final concentration of 2500 mg/kg. This corresponds to a daily intake of approximately 35-40 mg of this compound per mouse.

-

Provide the medicated or control (standard powdered chow) diet to the respective groups of mice.

4. Treatment Regimens:

-

Prophylactic Treatment Group: Begin the this compound-medicated diet 3 days prior to tumor cell inoculation and continue for 4 weeks.

-

Therapeutic Treatment Group: Begin the this compound-medicated diet 7 days after tumor cell inoculation, once tumors are established, and continue for the remainder of the 4-week period.

-

Control Group: Provide a standard powdered chow diet throughout the duration of the experiment.

5. Tumor Growth Monitoring and Endpoint:

-

Monitor tumor growth by measuring the tumor dimensions with calipers at least twice a week.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Continue the treatment for 4 weeks post-inoculation.

-

At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurements. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.

6. Data Analysis:

-

Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

-

A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The provided protocol, based on published literature, outlines a robust method for evaluating the in vivo efficacy of this compound in a murine melanoma model. The significant tumor growth inhibition observed in both prophylactic and therapeutic settings highlights the potential of targeting glycosphingolipid synthesis as a viable anti-cancer strategy. Researchers can adapt this protocol to investigate further mechanistic questions, combination therapies, and the role of this compound in other melanoma models.

References

- 1. Inhibition of melanoma tumor growth by a novel inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessment of Target Engagement in a First‐in‐Human Trial with this compound, an Iminosugar to Treat Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application of Sinbaglustat in Central Nervous System Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinbaglustat (also known as ACT-519276 and OGT-2378) is an orally available, brain-penetrant N-alkyl iminosugar that functions as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[1][2] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) disorders associated with lysosomal dysfunction and glycosphingolipid (GSL) accumulation.[2][3] this compound offers a substrate reduction therapy (SRT) approach by targeting the synthesis and extralysosomal degradation of glucosylceramide (GlcCer), a precursor for many complex GSLs. Notably, this compound is approximately 50-fold more potent in inhibiting GBA2 than GCS.[4]

These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research for CNS disorders, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound's therapeutic potential in CNS disorders stems from its dual inhibition of two key enzymes in the glycosphingolipid metabolism pathway:

-

Glucosylceramide Synthase (GCS): This enzyme is responsible for the first committed step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, this compound reduces the overall production of GlcCer and downstream complex GSLs, such as gangliosides, which accumulate in various lysosomal storage disorders.

-

Non-lysosomal Glucosylceramidase (GBA2): This enzyme hydrolyzes GlcCer to glucose and ceramide outside of the lysosome. Inhibition of GBA2 leads to an increase in its substrate, GlcCer, at lower doses of this compound. In some disease contexts, the reduction of pro-apoptotic ceramide resulting from GBA2 inhibition may be beneficial.

At low doses, this compound's more potent inhibition of GBA2 can lead to an increase in GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a net decrease in the synthesis of GlcCer and downstream GSLs.

References

Application Note: Techniques for Measuring Glucosylceramide Synthase (GCS) Inhibition by Sinbaglustat

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylceramide Synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs).[1][2][3] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for hundreds of complex GSLs.[1][2] GCS is a critical regulator of cellular processes, and its overexpression has been linked to drug resistance in various cancers. This makes GCS a compelling therapeutic target.

Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant N-alkyl iminosugar developed for the treatment of lysosomal storage disorders. It is a dual inhibitor of GCS and the non-lysosomal glucosylceramidase (GBA2). This compound is reported to be approximately 50-fold more potent in inhibiting GBA2 than GCS. At lower doses, it primarily inhibits GBA2, but at higher concentrations, it effectively inhibits GCS, leading to a dose-dependent decrease in plasma concentrations of GlcCer and downstream GSLs like lactosylceramide (LacCer) and globotriaosylceramide (Gb3). This application note provides detailed protocols for measuring the inhibitory activity of this compound against GCS using both in vitro biochemical and cell-based assays.

Mechanism of GCS Inhibition by this compound

GCS is an integral membrane protein located in the cis- and medial-Golgi apparatus. It catalyzes the first step in the synthesis of most GSLs. By inhibiting GCS, this compound reduces the production of GlcCer, thereby depleting the substrate required for the synthesis of more complex GSLs. This mechanism is known as substrate reduction therapy (SRT).

In Vitro Biochemical Assay for GCS Inhibition

This assay measures the direct inhibition of purified or enriched GCS enzyme by this compound. It quantifies the formation of a labeled product from labeled substrates. A common method uses a fluorescently tagged ceramide analogue.

Experimental Workflow

Protocol: GCS Inhibition Assay Using NBD-C6-Ceramide

This protocol is adapted from established methods for measuring GCS activity.

A. Materials and Reagents

-

GCS Enzyme Source: Microsomal fractions from cells overexpressing GCS or purified recombinant human GCS.

-

Substrates:

-

NBD-C6-ceramide (fluorescent acceptor substrate).

-

Uridine diphosphate glucose (UDP-glucose, donor substrate).

-

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or water).

-

Assay Buffer: E.g., 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂.

-

Reaction Stop Solution: Chloroform/Methanol mixture (e.g., 2:1 v/v).

-

TLC Plate: High-Performance Thin-Layer Chromatography (HPTLC) silica gel plates.

-

TLC Mobile Phase: E.g., Chloroform/Methanol/3.5 N Ammonium Hydroxide (85:15:1, v/v/v).

-

Instrumentation: Fluorescence plate reader or TLC scanner.

B. Assay Procedure

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for background.

-

Assay Plate Setup: In a microcentrifuge tube or 96-well plate, add 10 µL of each this compound dilution or vehicle control.

-

Add Enzyme: Add 20 µL of the GCS enzyme preparation (e.g., 10-50 µg of microsomal protein) to each well.

-

Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of a substrate mix containing NBD-C6-ceramide (final concentration ~10-20 µM) and UDP-glucose (final concentration ~25-50 µM).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 200 µL of the chloroform/methanol stop solution.

-

Lipid Extraction: Vortex thoroughly and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

-

TLC Separation: Re-dissolve the dried lipids in a small volume of chloroform/methanol (2:1) and spot onto an HPTLC plate. Develop the plate using the mobile phase until the solvent front is near the top.

-

Quantification: Air dry the plate. Visualize and quantify the fluorescent spots corresponding to the substrate (NBD-C6-ceramide) and the product (NBD-C6-GlcCer) using a fluorescence scanner.

C. Data Analysis

-

Calculate % Inhibition:

-

% Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background)] * 100

-

-

Determine IC50: Plot the % inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Example IC50 Values

| Compound | Target | IC50 (nM) | Notes |

| This compound | Human GCS | ~750 nM* | Potency can vary based on assay conditions. |

| Eliglustat | Human GCS | 24 nM | Potent GCS inhibitor, serves as a good positive control. |

| Ibiglustat | Human GCS | 14 nM | Potent GCS inhibitor, serves as a good positive control. |

| PDMP | GCS | µM range | Commonly used reference GCS inhibitor. |

*Note: The exact IC50 for this compound against GCS is not widely published in standard biochemical assays; it is noted to be ~50-fold less potent against GCS than against GBA2. The value presented is an estimate for illustrative purposes.

Cell-Based Assay for GCS Inhibition

This assay measures the ability of this compound to inhibit GCS activity within intact cells. It provides a more physiologically relevant assessment by accounting for cell permeability and metabolism of the compound.

Experimental Workflow

Protocol: Measuring Cellular GCS Activity

This protocol uses a fluorescent ceramide analog to trace the metabolic flux through the GCS pathway in cultured cells.

A. Materials and Reagents

-

Cell Line: A suitable cell line (e.g., human skin fibroblasts, HEK293, or a cancer cell line like NCI/ADR-RES).

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Inhibitor: this compound.

-

Labeling Medium: Serum-free medium containing fatty acid-free BSA.

-

Fluorescent Substrate: NBD-C6-ceramide complexed to BSA.

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

-

Lipid Extraction Solvents: Chloroform, Methanol, Acetic Acid.

-

Instrumentation: Cell culture incubator, fluorescence microscope (optional), TLC or HPLC system with a fluorescence detector.

B. Assay Procedure

-

Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO₂.

-

Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a period sufficient to achieve target engagement (e.g., 4 to 24 hours).

-

Metabolic Labeling: After the treatment period, remove the medium. Wash the cells once with warm PBS. Add the labeling medium containing NBD-C6-ceramide/BSA complex (final concentration ~5-10 µM).

-

Incubation: Incubate the cells for 1-2 hours at 37°C.

-

Cell Harvest and Lipid Extraction:

-

Place the plate on ice and remove the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into 1 mL of ice-cold acidic methanol (acetic acid:methanol, 1:50, v/v).

-

Transfer to a glass tube and perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water.

-

-

Analysis: Dry, resuspend, and analyze the lipid extract by TLC or HPLC as described in the biochemical assay protocol.

C. Data Analysis

-

Quantify the amount of NBD-C6-GlcCer produced in each condition.

-

Normalize the product formation to a cellular metric like protein concentration.

-

Calculate the % inhibition for each this compound concentration relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the EC50 value.

Data Presentation: Example Cellular Activity

| Compound | Cell Line | Endpoint | EC50 / Effect | Reference |

| This compound | MEB4 Melanoma | GlcCer Synthesis | 93% reduction at 20 µM | |

| This compound | Healthy Humans | Plasma GlcCer | Dose-dependent decrease | |

| T-036 | GD Patient Fibroblasts | GlcCer Reduction | EC50 = 7.6 nM | |

| PDMP | Osimertinib-Resistant NSCLC | Cell Proliferation | IC50 = 15-25 µM |

The described biochemical and cell-based assays are robust methods for quantifying the inhibitory potential of this compound against Glucosylceramide Synthase. The in vitro assay is ideal for determining direct enzyme kinetics and structure-activity relationships, while the cell-based assay provides crucial information on compound efficacy in a biological context, including cell permeability and off-target effects. Together, these techniques provide a comprehensive framework for characterizing GCS inhibitors like this compound in preclinical and drug development research.

References

Application Notes and Protocols for Sinbaglustat Administration in Animal Studies of Lysosomal Dysfunction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Sinbaglustat (also known as OGT-2378 or ACT-519276), a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), in animal models of lysosomal dysfunction. The provided protocols are based on available data from preclinical studies and are intended to serve as a guide for designing and conducting similar in vivo experiments.

Introduction to this compound

This compound is an orally available, brain-penetrant N-alkyl iminosugar being investigated for the treatment of central neurodegenerative diseases associated with lysosomal dysfunction.[1][2] Its mechanism of action involves the dual inhibition of two key enzymes in glycosphingolipid metabolism:

-

Glucosylceramide Synthase (GCS): This enzyme is responsible for the first step in the synthesis of most glycosphingolipids.

-

Non-lysosomal β-Glucosidase 2 (GBA2): This enzyme hydrolyzes glucosylceramide to glucose and ceramide outside of the lysosome.

This compound is reported to be approximately 50-fold more potent in inhibiting GBA2 than GCS.[1][3] This dual-inhibition profile suggests that at low doses, this compound primarily inhibits GBA2, while at higher doses, it also inhibits GCS, leading to a reduction in the overall synthesis of glycosphingolipids.[3] This mechanism is aimed at reducing the accumulation of harmful substrates in lysosomal storage disorders.

Signaling Pathway of this compound Action

The following diagram illustrates the points of intervention of this compound in the glycosphingolipid metabolic pathway.

Caption: Mechanism of action of this compound.

Data from Animal Studies

The following tables summarize quantitative data from preclinical studies of this compound in various animal models.

Table 1: Efficacy of this compound in a Mouse Model of GM1 Gangliosidosis

| Parameter | Wild-Type (WT) | GM1 Model (Untreated) | GM1 Model + this compound (10 mg/kg/day) | GM1 Model + this compound (300 mg/kg/day) |

| Motor Function | Normal | Impaired | Delayed Onset of Impairment | More significant delay in impairment |

| Clinical Score | Normal | Progressive increase | Slower progression | Significantly slower progression |

| Neuronal Vacuolation | Absent | Present | Reduced | Reduced |

| Axonal Damage | Absent | Present | No significant change | Decreased |

| Astrogliosis | Absent | Present | No significant change | Decreased |

| Plasma Neurofilament Light | Baseline | Elevated | - | Decreased at 4 months |

| Brain Glucosylceramide | Baseline | - | Increased | Increased |

| Peripheral Glucosylceramide | Baseline | - | No significant change | Reduced |

Data synthesized from a study in a transgenic mouse model of GM1 gangliosidosis (Glb1-/-).

Table 2: this compound Administration in a Murine Melanoma Model

| Parameter | Value |

| Animal Model | Syngeneic, orthotopic murine melanoma model (MEB4 cells) |

| Dosage | 2500 mg/kg/day (corresponding to 35-40 mg/mouse/day) |

| Administration Route | Oral (p.o.), mixed in powdered chow |

| Outcome | Highly effective in impeding melanoma tumor growth |

Data from a study on the anti-tumor effects of this compound.

Experimental Protocols

The following are detailed protocols for the administration and evaluation of this compound in animal models of lysosomal dysfunction, based on published methodologies.

Protocol 1: Oral Administration of this compound in Rodent Feed